2-(1-Formylaminopropyl) thiophene
Description
2-(1-Formylaminopropyl) thiophene is a heterocyclic organic compound comprising a thiophene ring substituted at the 2-position with a 1-formylaminopropyl group. The thiophene scaffold is known for its electron-rich aromaticity, making it valuable in pharmaceuticals, agrochemicals, and materials science. The formylaminopropyl substituent introduces both polar (amide) and hydrophobic (alkyl chain) functionalities, influencing solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylpropyl)formamide |
InChI |
InChI=1S/C8H11NOS/c1-2-7(9-6-10)8-4-3-5-11-8/h3-7H,2H2,1H3,(H,9,10) |
InChI Key |
OXPAHKDZEQAJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CS1)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The substituent at the 2-position of the thiophene ring defines the compound’s properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Polarity: The formylaminopropyl group increases polarity compared to tert-butyl derivatives, likely improving aqueous solubility.
- Thermal Stability : tert-Butyl-substituted thiophenes exhibit higher thermal stability due to steric protection of the aromatic ring .
- Reactivity: The amide group in this compound may participate in nucleophilic reactions or hydrolysis, unlike inert alkyl substituents.
Research Findings and Data Gaps
Key Studies on Analogous Compounds
Unresolved Questions for this compound
- Synthetic Routes: No direct synthesis protocols are documented in the provided evidence.
- Toxicity and Environmental Impact: EPA references for similar compounds suggest regulatory scrutiny for alkyl-thiophenes, but data specific to the formylamino variant are lacking .
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